molecular formula C47H93NO5 B13359664 Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

Katalognummer: B13359664
Molekulargewicht: 752.2 g/mol
InChI-Schlüssel: UXMNAUTXKRMWDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its long aliphatic chains and the presence of multiple functional groups, including ester, ether, and amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Esterification: The initial step involves the esterification of dodecan-4-ol with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.

    Ether Formation: The next step involves the formation of the ether linkage by reacting heptadecan-9-ol with the esterified product. This reaction is usually catalyzed by a base such as sodium hydride and carried out in an aprotic solvent like dimethyl sulfoxide.

    Amination: The final step involves the introduction of the amino group by reacting the intermediate product with 2-hydroxyethylamine. This reaction is typically carried out under mild conditions to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids and ketones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically leads to the formation of alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages. Common reagents for these reactions include alkyl halides and nucleophiles such as hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, hydroxide ions in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted esters, ethers.

Wissenschaftliche Forschungsanwendungen

Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a model molecule for studying ester and ether chemistry. It is also used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of lipid metabolism and membrane biology. Its long aliphatic chains make it a useful tool for studying the interactions between lipids and proteins.

    Medicine: The compound is being investigated for its potential use as a drug delivery agent. Its unique structure allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.

    Industry: The compound is used in the development of new materials, such as surfactants and lubricants. Its unique chemical properties make it a valuable additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is primarily based on its ability to interact with lipid membranes. The compound’s long aliphatic chains allow it to insert into lipid bilayers, disrupting their structure and function. This can lead to changes in membrane fluidity and permeability, affecting the activity of membrane-bound proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecan-4-yl octanoate: A simpler ester with similar aliphatic chains but lacking the ether and amino groups.

    Heptadecan-9-yloxy octanoate: An ether with similar aliphatic chains but lacking the ester and amino groups.

    2-Hydroxyethyl octanoate: An ester with a shorter aliphatic chain and a hydroxyl group.

Uniqueness

Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its combination of ester, ether, and amino functional groups. This unique structure allows it to interact with a wide range of chemical and biological systems, making it a valuable tool in scientific research. Its long aliphatic chains also provide it with unique physical properties, such as high hydrophobicity and low solubility in water, which can be exploited in various applications.

Eigenschaften

Molekularformel

C47H93NO5

Molekulargewicht

752.2 g/mol

IUPAC-Name

dodecan-4-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C47H93NO5/c1-5-9-12-15-20-27-35-44(34-8-4)52-46(50)38-30-23-18-25-32-40-48(42-43-49)41-33-26-19-24-31-39-47(51)53-45(36-28-21-16-13-10-6-2)37-29-22-17-14-11-7-3/h44-45,49H,5-43H2,1-4H3

InChI-Schlüssel

UXMNAUTXKRMWDP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(CCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.